
2-(Azepan-2-YL)-4-methylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepan-2-YL)-4-methylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with an azepane ring and a methyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and azepane, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-YL)-4-methylcyclohexan-1-one typically involves the reaction of cyclohexanone with azepane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclohexanone, followed by the addition of azepane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the correct product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(Azepan-2-YL)-4-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
2-(Azepan-2-YL)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Azepan-2-YL)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with biological macromolecules, potentially altering their function or activity. The cyclohexanone moiety may also play a role in the compound’s overall reactivity and binding properties.
相似化合物的比较
Similar Compounds
Uniqueness
2-(Azepan-2-YL)-4-methylcyclohexan-1-one is unique due to the presence of both an azepane ring and a methyl-substituted cyclohexanone ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC 名称 |
2-(azepan-2-yl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-10-6-7-13(15)11(9-10)12-5-3-2-4-8-14-12/h10-12,14H,2-9H2,1H3 |
InChI 键 |
SNSQQSMIUDXCLR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=O)C(C1)C2CCCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


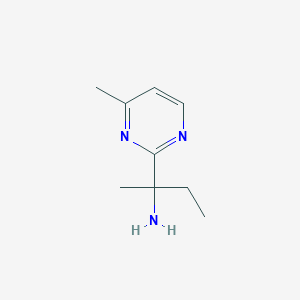
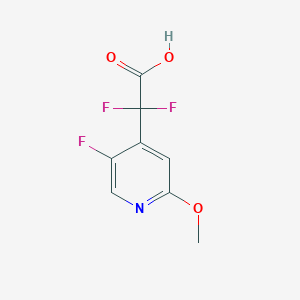
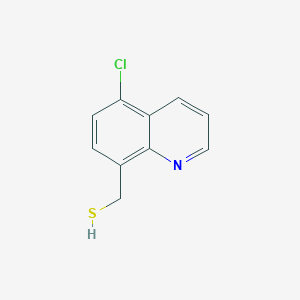
![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)
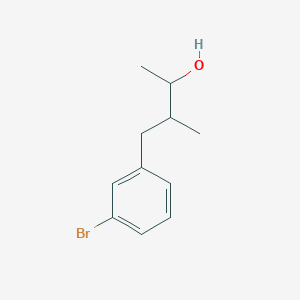
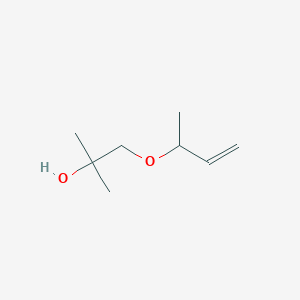

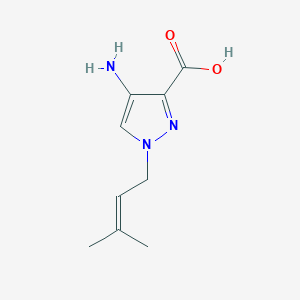
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074801.png)
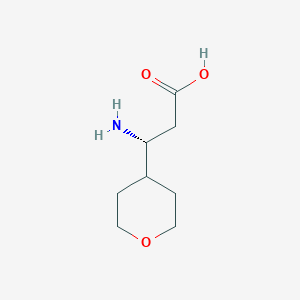
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)

![4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)

